molecular formula C11H13NO4 B13001982 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid

2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid

Cat. No.: B13001982
M. Wt: 223.22 g/mol
InChI Key: IHJQJGGWMGBVEI-UHFFFAOYSA-N
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Description

2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid is an organic compound that features a unique structure combining an amino acid with a dihydrobenzo dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid typically involves the following steps:

    Formation of the Dihydrobenzo Dioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid
  • 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetonitrile
  • 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone

Uniqueness

What sets 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid

InChI

InChI=1S/C11H13NO4/c1-11(12,10(13)14)7-2-3-8-9(6-7)16-5-4-15-8/h2-3,6H,4-5,12H2,1H3,(H,13,14)

InChI Key

IHJQJGGWMGBVEI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)(C(=O)O)N

Origin of Product

United States

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